Ethyl 6-amino-3-bromo-2-chlorobenzoate

Description

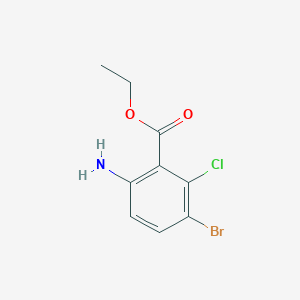

Ethyl 6-amino-3-bromo-2-chlorobenzoate is a substituted benzoate ester characterized by an ethyl ester group at the 1-position, with amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents at the 6-, 3-, and 2-positions, respectively (Figure 1). The amino group introduces nucleophilic reactivity, while the halogen atoms (Br, Cl) contribute to steric bulk and electronic effects, influencing solubility, stability, and intermolecular interactions such as hydrogen and halogen bonding .

Figure 1: Hypothetical structure of Ethyl 6-amino-3-bromo-2-chlorobenzoate.

Properties

Molecular Formula |

C9H9BrClNO2 |

|---|---|

Molecular Weight |

278.53 g/mol |

IUPAC Name |

ethyl 6-amino-3-bromo-2-chlorobenzoate |

InChI |

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3 |

InChI Key |

LIJKUGVBIONYFF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1Cl)Br)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 6-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial production methods may involve bulk synthesis techniques, where the compound is produced in larger quantities using optimized reaction conditions and continuous flow processes . These methods ensure scalability and cost-effectiveness for research and commercial applications.

Chemical Reactions Analysis

Ethyl 6-amino-3-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using reagents such as sodium methoxide or potassium tert-butoxide.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form primary amines using reagents like hydrogen peroxide or lithium aluminum hydride.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Scientific Research Applications

Ethyl 6-amino-3-bromo-2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-amino-3-bromo-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 6-amino-3-bromo-2-chlorobenzoate

Key Differences:

- Ester Group: Methyl vs. ethyl. Methyl esters generally exhibit lower molecular weight (MW: ~263.5 g/mol vs. ethyl analog ~277.5 g/mol) and higher volatility.

- Applications: Methyl esters are often used in smaller-scale syntheses due to easier hydrolysis, whereas ethyl esters may offer enhanced stability in acidic/basic conditions .

- Availability: The methyl analog is listed as discontinued, possibly due to synthetic difficulties or instability .

Table 1: Comparison of Methyl and Ethyl Analogs

| Property | Methyl 6-amino-3-bromo-2-chlorobenzoate | Ethyl 6-amino-3-bromo-2-chlorobenzoate |

|---|---|---|

| Molecular Weight | ~263.5 g/mol | ~277.5 g/mol |

| Ester Group | Methyl (-COOCH₃) | Ethyl (-COOCH₂CH₃) |

| Stability | Discontinued (inferred instability) | Likely improved stability |

Ethyl 2-bromo-3-chloro-6-fluorobenzoate

Key Differences:

- Substituents: Fluorine (-F) at the 6-position vs. amino (-NH₂). Fluorine’s electronegativity enhances electron-withdrawing effects, reducing nucleophilicity compared to the amino group.

- Reactivity: The amino group enables hydrogen bonding and participation in coupling reactions, whereas fluorine may improve metabolic stability in pharmaceutical contexts .

- Crystallography: Fluorine’s small atomic radius may lead to tighter crystal packing compared to bulkier amino groups, affecting solubility and melting points .

Table 2: Substituent Effects on Properties

| Compound | 6-Position | Hydrogen Bonding | Halogen Bonding | Solubility (Polar Solvents) |

|---|---|---|---|---|

| Ethyl 6-amino-3-bromo-2-chlorobenzoate | -NH₂ | High | Moderate (Br, Cl) | High |

| Ethyl 2-bromo-3-chloro-6-fluorobenzoate | -F | Low | Moderate (Br, Cl) | Low |

General Trends in Halogenated Benzoate Esters

- Electron-Withdrawing Effects: Halogens (Cl, Br) decrease electron density on the aromatic ring, directing electrophilic substitution to meta/para positions.

- Hydrogen Bonding: Amino groups enhance solubility in polar solvents (e.g., water, ethanol) and facilitate crystal formation via N–H⋯O interactions .

- Synthetic Challenges: Multi-halogenated esters often require sequential protection/deprotection steps to avoid unwanted side reactions during esterification .

Biological Activity

Ethyl 6-amino-3-bromo-2-chlorobenzoate is a derivative of benzoic acid characterized by the presence of amino, bromo, and chloro substituents. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications. The molecular formula for this compound is .

The biological activity of ethyl 6-amino-3-bromo-2-chlorobenzoate is primarily attributed to its ability to interact with various biomolecules. The presence of amino, bromo, and chloro groups facilitates multiple types of interactions, including:

- Hydrogen bonding : The amino group can form hydrogen bonds with target biomolecules.

- Halogen bonding : The bromo and chloro substituents can enhance binding affinity through halogen bonding.

- Hydrophobic interactions : The overall hydrophobic character of the compound may influence its interaction with lipid membranes or hydrophobic pockets in proteins.

These interactions suggest that the compound could potentially act as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Pharmacological Applications

Research has indicated that compounds similar to ethyl 6-amino-3-bromo-2-chlorobenzoate have been studied for their antimicrobial , anticancer , and anti-inflammatory properties:

- Antimicrobial Activity : Studies have shown that related benzoate derivatives exhibit significant antimicrobial effects against various bacterial strains. For instance, derivatives with similar structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Some derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting that ethyl 6-amino-3-bromo-2-chlorobenzoate may also possess anticancer properties. Research has indicated that the mechanism may involve apoptosis induction in cancer cells .

- Anti-inflammatory Effects : Certain studies have suggested that compounds with similar functional groups can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Modulates inflammatory pathways |

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of benzoic acid derivatives, ethyl 6-amino-3-bromo-2-chlorobenzoate was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating a promising potential for further development as an antimicrobial agent .

Case Study: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of various substituted benzoates on human cancer cell lines. Ethyl 6-amino-3-bromo-2-chlorobenzoate exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response indicative of its potential as an anticancer drug candidate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.